molecular formula C22H19FN4O4 B11183057 N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B11183057
M. Wt: 422.4 g/mol
InChI Key: PRTMMAKCLODJPT-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the synthesis of the 2,5-dimethoxyphenyl derivative, followed by the introduction of the fluorophenyl group and the formation of the oxadiazole ring. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, reduce costs, and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of dimethoxyphenyl, fluorophenyl, and oxadiazole, such as:

  • N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
  • N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Uniqueness

The uniqueness of N-(2,5-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and bioactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H19FN4O4

Molecular Weight

422.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide

InChI

InChI=1S/C22H19FN4O4/c1-29-16-9-10-19(30-2)17(12-16)24-20(28)13-27-11-3-4-18(27)22-25-21(26-31-22)14-5-7-15(23)8-6-14/h3-12H,13H2,1-2H3,(H,24,28)

InChI Key

PRTMMAKCLODJPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

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